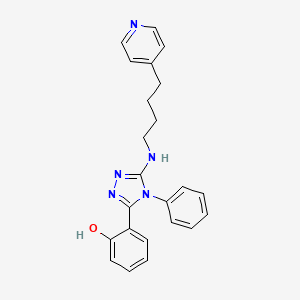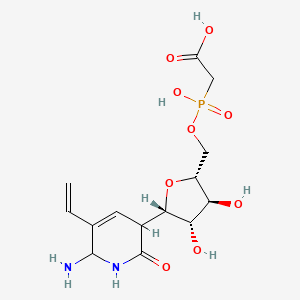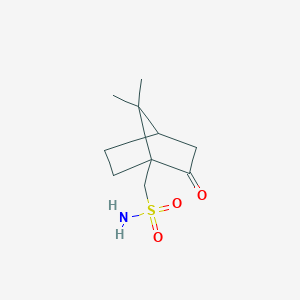
O-Ethyl O-(4-nitrophenyl) phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl O-(4-nitrophenyl) phosphorothioate involves the reaction of diethyl dithiophosphoric acid with chlorinating agents to form diethylthiophosphoryl chloride. This intermediate is then treated with sodium 4-nitrophenolate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chlorination and purification techniques is common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxon derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The ethoxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkoxides in the presence of a suitable solvent like ethanol.
Major Products Formed:
Oxidation: Formation of paraoxon, a more toxic oxon derivative.
Reduction: Formation of O-Ethyl O-(4-aminophenyl) phosphorothioate.
Substitution: Formation of various alkoxy derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
O-Ethyl O-(4-nitrophenyl) phosphorothioate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase inhibition and its impact on nervous system function.
Medicine: Studied for its toxicological effects and potential antidotes for organophosphate poisoning.
Industry: Utilized in the development of pesticides and insecticides for agricultural use
Mecanismo De Acción
The primary mechanism of action of O-Ethyl O-(4-nitrophenyl) phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the target organism .
Comparación Con Compuestos Similares
Parathion-methyl: Similar structure but with methyl groups instead of ethyl groups.
Malathion: Contains additional ester groups and is less toxic to humans.
Paraoxon-ethyl: An oxon derivative of parathion with higher toxicity.
Uniqueness: O-Ethyl O-(4-nitrophenyl) phosphorothioate is unique due to its high efficacy as an insecticide and its potent acetylcholinesterase inhibition. Compared to similar compounds, it has a distinct balance of effectiveness and toxicity, making it a valuable tool in pest control .
Propiedades
Número CAS |
15576-30-4 |
|---|---|
Fórmula molecular |
C8H10NO5PS |
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
ethoxy-hydroxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10NO5PS/c1-2-13-15(12,16)14-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,12,16) |
Clave InChI |
XMKHJEUOVFAEHH-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)










